molecular formula C15H8FN3O B11462101 14-fluoro-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(18),3,5,7,10,12,14,16-octaen-9-one

14-fluoro-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(18),3,5,7,10,12,14,16-octaen-9-one

Cat. No.: B11462101
M. Wt: 265.24 g/mol
InChI Key: VZWDBINIYNMOEY-UHFFFAOYSA-N
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Description

14-fluoro-2,8,12-triazatetracyclo[88002,7013,18]octadeca-1(18),3,5,7,10,12,14,16-octaen-9-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-fluoro-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(18),3,5,7,10,12,14,16-octaen-9-one involves multiple steps, including the formation of the tetracyclic core and the introduction of the fluorine atom. The specific synthetic routes and reaction conditions can vary, but typically involve the use of advanced organic synthesis techniques, such as cyclization reactions and selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors, ensuring the reaction conditions are optimized for yield and purity. This often requires precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

14-fluoro-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(18),3,5,7,10,12,14,16-octaen-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

14-fluoro-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(18),3,5,7,10,12,14,16-octaen-9-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 14-fluoro-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(18),3,5,7,10,12,14,16-octaen-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-fluoro-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(18),3,5,7,10,12,14,16-octaen-9-one is unique due to its specific fluorine substitution and the arrangement of its tetracyclic structure. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C15H8FN3O

Molecular Weight

265.24 g/mol

IUPAC Name

14-fluoro-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(18),3,5,7,10,12,14,16-octaen-9-one

InChI

InChI=1S/C15H8FN3O/c16-11-5-3-4-9-13(11)17-8-10-14(9)19-7-2-1-6-12(19)18-15(10)20/h1-8H

InChI Key

VZWDBINIYNMOEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C3=CN=C4C(=C3N2C=C1)C=CC=C4F

Origin of Product

United States

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